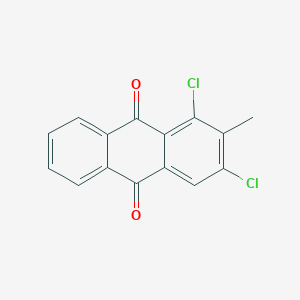

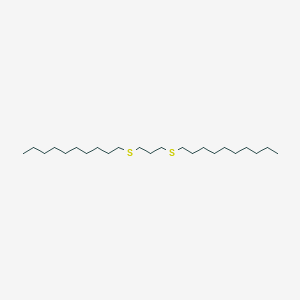

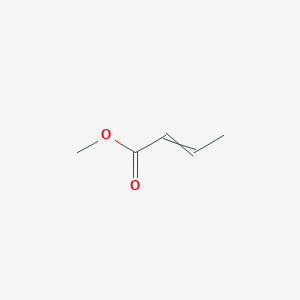

![molecular formula C23H14O B098977 3-phenyl-7H-benzo[de]anthracen-7-one CAS No. 18792-80-8](/img/structure/B98977.png)

3-phenyl-7H-benzo[de]anthracen-7-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-phenyl-7H-benzo[de]anthracen-7-one, also known as benzo[c]phenanthrene-7-one, is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone. The compound has a wide range of applications in scientific research, particularly in the fields of biochemistry, pharmacology, and toxicology.

Mécanisme D'action

The mechanism of action of 3-phenyl-7H-3-phenyl-7H-benzo[de]anthracen-7-one[de]anthracen-7-one involves the formation of a covalent adduct with DNA through nucleophilic addition of the carbonyl group to the C8 position of guanine or adenine. This adduct can induce structural changes in the DNA helix, leading to DNA strand breaks, base pair substitutions, and other types of DNA damage. The compound can also interact with ROS to generate highly reactive intermediates that can cause oxidative damage to DNA and other cellular components.

Effets Biochimiques Et Physiologiques

The biochemical and physiological effects of 3-phenyl-7H-3-phenyl-7H-benzo[de]anthracen-7-one[de]anthracen-7-one depend on the concentration and duration of exposure, as well as the type of cells or tissues involved. At low concentrations, the compound can induce DNA repair mechanisms and enhance cell survival. However, at high concentrations, it can cause DNA damage, cell cycle arrest, and apoptosis. The compound has also been shown to have anti-inflammatory and anti-cancer properties, possibly due to its ability to modulate the activity of transcription factors such as NF-κB and AP-1.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 3-phenyl-7H-3-phenyl-7H-benzo[de]anthracen-7-one[de]anthracen-7-one in lab experiments is its high sensitivity and selectivity for DNA damage and oxidative stress. The compound can detect these processes in real-time and in situ, without the need for invasive techniques or complex instrumentation. However, one limitation is its potential toxicity and mutagenicity, which can affect the accuracy and reproducibility of the results. Therefore, careful handling and disposal procedures are necessary when working with this compound.

Orientations Futures

There are several future directions for research on 3-phenyl-7H-3-phenyl-7H-benzo[de]anthracen-7-one[de]anthracen-7-one. One area of interest is the development of new fluorescent probes based on this compound or its derivatives, with improved sensitivity, specificity, and biocompatibility. Another area is the investigation of the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of the compound, and the identification of potential therapeutic targets. Finally, the compound could be used as a tool for studying the effects of environmental pollutants and other toxins on DNA damage and repair pathways.

Méthodes De Synthèse

The synthesis of 3-phenyl-7H-3-phenyl-7H-benzo[de]anthracen-7-one[de]anthracen-7-one involves the condensation of 2-acetylnaphthalene with benzaldehyde in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction proceeds through an aldol condensation mechanism, which involves the formation of a β-hydroxyketone intermediate that undergoes dehydration to yield the final product.

Applications De Recherche Scientifique

3-phenyl-7H-3-phenyl-7H-benzo[de]anthracen-7-one[de]anthracen-7-one has been widely used as a fluorescent probe for the detection of DNA damage and oxidative stress in living cells. The compound exhibits strong fluorescence emission at a wavelength of 500-600 nm when it binds to DNA or reacts with reactive oxygen species (ROS) such as hydrogen peroxide and singlet oxygen. This property makes it a valuable tool for studying the mechanisms of DNA damage and repair, as well as the role of ROS in various biological processes.

Propriétés

Numéro CAS |

18792-80-8 |

|---|---|

Nom du produit |

3-phenyl-7H-benzo[de]anthracen-7-one |

Formule moléculaire |

C23H14O |

Poids moléculaire |

306.4 g/mol |

Nom IUPAC |

3-phenylbenzo[b]phenalen-7-one |

InChI |

InChI=1S/C23H14O/c24-23-20-10-5-4-9-17(20)19-14-13-16(15-7-2-1-3-8-15)18-11-6-12-21(23)22(18)19/h1-14H |

Clé InChI |

XPUFZUYCTSSNTI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C3C=CC=C4C3=C(C=C2)C5=CC=CC=C5C4=O |

SMILES canonique |

C1=CC=C(C=C1)C2=C3C=CC=C4C3=C(C=C2)C5=CC=CC=C5C4=O |

Autres numéros CAS |

18792-80-8 |

Synonymes |

3-Phenyl-7H-benz[de]anthracen-7-one |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

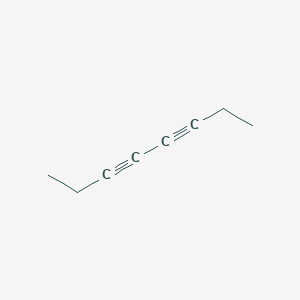

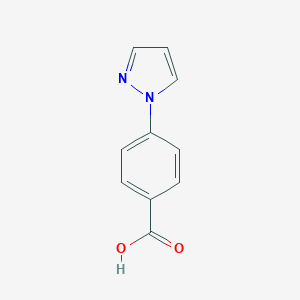

![2,3-Dimethylbenzo[a]pyrene](/img/structure/B98910.png)